Tert-butyl 3-allylpiperidine-1-carboxylate

Catalog No.
S14019156
CAS No.
M.F
C13H23NO2
M. Wt
225.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 3-allylpiperidine-1-carboxylate

Product Name

Tert-butyl 3-allylpiperidine-1-carboxylate

IUPAC Name

tert-butyl 3-prop-2-enylpiperidine-1-carboxylate

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

InChI

InChI=1S/C13H23NO2/c1-5-7-11-8-6-9-14(10-11)12(15)16-13(2,3)4/h5,11H,1,6-10H2,2-4H3

InChI Key

RHPQWZUOGWVYEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC=C

Tert-butyl 3-allylpiperidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a piperidine ring with an allyl substituent at the 3-position and a tert-butyl ester at the carboxylate position. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its reactivity and structural properties.

, including:

  • Oxidation: The allyl group can be oxidized to form epoxides or alcohols using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group may be replaced by other nucleophiles under suitable conditions.

These reactions highlight the compound's versatility in synthetic chemistry.

The synthesis of tert-butyl 3-allylpiperidine-1-carboxylate typically involves several key steps:

  • Formation of the Piperidine Ring: This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Allyl Group: The allyl substituent is introduced at the 3-position of the piperidine ring, often through alkylation reactions.
  • Esterification: The final step involves esterification of the carboxylic acid with tert-butyl alcohol or chloroformate under basic conditions.

These methods can be adapted for both laboratory-scale and industrial-scale synthesis.

Tert-butyl 3-allylpiperidine-1-carboxylate has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing pharmaceuticals, particularly those targeting neurological conditions due to the piperidine moiety.
  • Organic Synthesis: It serves as an intermediate in various synthetic pathways, allowing for the construction of more complex molecules.

Several compounds share structural similarities with tert-butyl 3-allylpiperidine-1-carboxylate. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
Methyl 1-Boc-3-allylpiperidine-3-carboxylateBoc-protected piperidine with an allyl groupStability due to Boc protection
Tert-butyl 4-vinylpiperidine-1-carboxylateVinyl group instead of allyl on piperidineDifferent reactivity patterns due to vinyl group
Tert-butyl 3-acetylpiperidine-1-carboxylateAcetyl group instead of allylAcetyl group may influence biological activity

Tert-butyl 3-allylpiperidine-1-carboxylate is unique due to its combination of an allyl substituent and a tert-butyl ester, which provides a balance of reactivity and stability not found in similar compounds. This makes it a valuable intermediate in synthetic chemistry and potential pharmaceutical development.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

225.172878976 g/mol

Monoisotopic Mass

225.172878976 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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